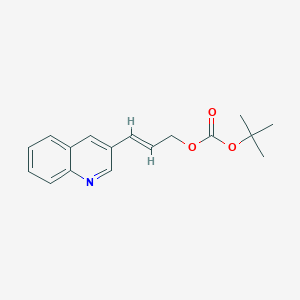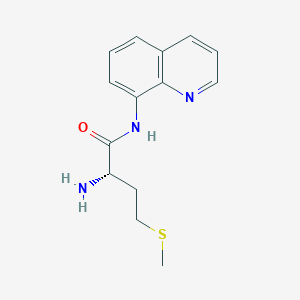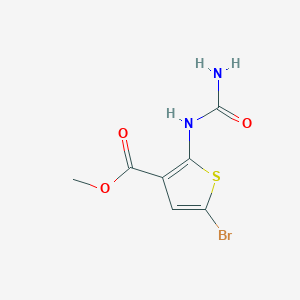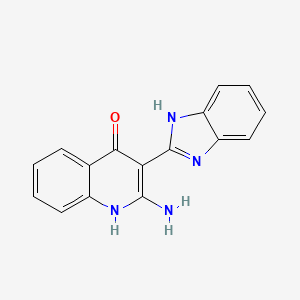![molecular formula C15H11N3O3 B11843686 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure substituted with an amino group and a benzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Introduction of the amino group: The benzo[d][1,3]dioxole intermediate is then reacted with ammonia or an amine source to introduce the amino group.
Formation of the quinazolinone core: The final step involves the cyclization of the intermediate with an appropriate reagent to form the quinazolinone core.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the benzo[d][1,3]dioxole moiety.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while substitution can produce a variety of amino-substituted compounds .
Aplicaciones Científicas De Investigación
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit cancer cell growth.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Quinazolinone derivatives: Compounds with a quinazolinone core structure are also similar and have comparable biological activities.
Uniqueness
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one is unique due to the combination of the benzo[d][1,3]dioxole moiety and the quinazolinone core, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H11N3O3 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
3-amino-2-(1,3-benzodioxol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O3/c16-18-14(9-5-6-12-13(7-9)21-8-20-12)17-11-4-2-1-3-10(11)15(18)19/h1-7H,8,16H2 |
Clave InChI |
WVXVGTZMWMESJX-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)






![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)


